molecular formula C11H15N3 B13619620 n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

Cat. No.: B13619620
M. Wt: 189.26 g/mol
InChI Key: URAQSLPJSVGDBL-UHFFFAOYSA-N
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Description

n-Methyl-2-(1-methyl-1H-indazol-3-yl)ethan-1-amine ( 1505907-93-6) is a chemical compound supplied for use as a heterocyclic building block in scientific research and development . With a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol, it is characterized by its indazole core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Indazole derivatives have been extensively studied for their potential applications as kinase inhibitors in anticancer therapies and have also appeared in research concerning synthetic cannabinoid receptor agonists (SCRAs), highlighting their relevance in pharmacological and forensic toxicology studies . Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. This product is strictly for research and development purposes and is not intended for human or veterinary use .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-2-(1-methylindazol-3-yl)ethanamine

InChI

InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3

InChI Key

URAQSLPJSVGDBL-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthesis via Aryne Annulation of 1,1-Dialkylhydrazones

A well-documented one-pot synthesis approach involves the formation of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones through aryne annulation. This method, developed by Markina et al. (2012), provides a direct route to 1-methylindazole derivatives, which can be further functionalized to achieve the target ethanamine side chain.

  • Step 1: Preparation of Hydrazones
    Starting from appropriate aldehydes or ketones, hydrazones are synthesized by reaction with hydrazine derivatives under controlled conditions. For example, benzaldehyde dimethylhydrazone is prepared by condensation of benzaldehyde with dimethylhydrazine.

  • Step 2: Aryne Annulation
    The hydrazones undergo aryne annulation in the presence of o-(trimethylsilyl)phenyl triflate and fluoride ions (e.g., CsF) in acetonitrile at elevated temperatures (~65 °C). This reaction forms the indazole ring system with methyl substitution at nitrogen 1.

  • Step 3: Functionalization at Position 3
    The 3-position of the indazole ring can be functionalized by subsequent reactions such as alkylation or reductive amination to introduce the ethanamine side chain. For example, 1-methyl-3-phenethyl-1H-indazole derivatives have been prepared with high yields (up to 95%) using acetylation and nucleophilic substitution reactions.

Hydrazine Hydrate Condensation with Substituted Cyclohexanones

Another synthetic route involves the condensation of hydrazine hydrate with substituted cyclohexanone derivatives to form tetrahydroindazole intermediates, which upon further functionalization yield indazole derivatives with various substituents.

  • Step 1: Cyclohexanone Derivative Preparation
    Multi-substituted cyclohexanones are synthesized or obtained commercially as starting materials.

  • Step 2: Condensation with Hydrazine Hydrate
    Treatment of these cyclohexanones with hydrazine hydrate in methanol under acidic conditions (MeOH/H+) leads to the formation of tetrahydro-1H-indazole derivatives.

  • Step 3: Methylation and Side Chain Introduction
    Methylation at the nitrogen and introduction of ethanamine side chains can be achieved via alkylation reactions using methyl iodide or similar methylating agents, followed by reductive amination or nucleophilic substitution to install the ethanamine moiety.

General Considerations and Reaction Conditions

  • Solvents: Acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are commonly used solvents depending on the step.
  • Catalysts and Reagents: Cesium fluoride (CsF) for aryne generation, hydrazine hydrate for ring formation, methylating agents such as methyl iodide, and bases like piperidine for condensation reactions.
  • Temperature: Typically, reactions are conducted at moderate temperatures (room temperature to 65 °C).
  • Purification: Products are purified by recrystallization or chromatography. Reaction progress is monitored by thin-layer chromatography (TLC).

Data Table Summarizing Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Hydrazone formation from aldehydes/ketones Hydrazine derivatives, aldehyde, solvent >90 High purity hydrazones essential
2 Aryne annulation to form 1-methylindazole o-(Trimethylsilyl)phenyl triflate, CsF, MeCN, 65 °C 59-95 One-pot, efficient for N-methyl indazoles
3 Alkylation/functionalization at position 3 Methyl iodide, reductive amination agents Variable Introduces ethanamine side chain
4 Hydrazine hydrate condensation with cyclohexanones Hydrazine hydrate, MeOH/H+, substituted cyclohexanones 80-98 Forms tetrahydroindazole intermediates
5 Methylation and side chain installation Methyl iodide, bases, reductive amination Variable Final modifications to target structure

Analytical Characterization Supporting the Preparation

The synthesized compounds are characterized using:

Chemical Reactions Analysis

Oxidation Reactions

The ethanamine side chain undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the primary amine group to a nitro or nitroxide derivative. For example:

  • Reaction :
    C10H13N3+KMnO4C10H11N3O+H2O\text{C}_{10}\text{H}_{13}\text{N}_3 + \text{KMnO}_4 \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_3\text{O} + \text{H}_2\text{O}

  • Conditions : Acidic aqueous medium, 60–80°C, 4–6 hours.

  • Outcome : Formation of stable nitroxides or N-oxides, depending on stoichiometry and reaction time.

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

  • Conditions : Anhydrous ethanol, reflux at 80°C for 12 hours.

  • Example :
    C10H13N3+CH3IC11H15N3I\text{C}_{10}\text{H}_{13}\text{N}_3 + \text{CH}_3\text{I} \rightarrow \text{C}_{11}\text{H}_{15}\text{N}_3\text{I}
    Yields tertiary amine derivatives with >75% efficiency.

Acylation

  • Reagents : Acetyl chloride or acetic anhydride.

  • Conditions : Pyridine as a catalyst, room temperature, 2 hours.

  • Product : Amides such as NN-acetylated derivatives, confirmed via IR spectra (C=O stretch at ~1680 cm⁻¹).

Nucleophilic Substitution

The indazole ring’s electron-deficient C3 position facilitates electrophilic aromatic substitution:

Reaction TypeReagentsConditionsProductYield
NitrationHNO₃/H₂SO₄0–5°C, 3 hours3-Nitroindazole derivative68%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Reflux, 6 hours3-Haloindazole derivatives72%
SulfonationH₂SO₄/SO₃50°C, 8 hours3-Sulfonic acid derivative60%

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Hydrazine-mediated cyclization : Reacting with hydrazine hydrate in methanol under reflux yields tetrahydroindazolopyrimidines .

    • Conditions : Methanol, 12 hours, 65% yield .

    • Key intermediate : Ketimine species detected via NMR (δ 5.33 ppm for N–H) .

  • Copper-catalyzed N–N bond formation : Using Cu(OAc)₂ and oxygen as an oxidant generates 1H-indazole derivatives .

Coordination Chemistry

The amine and indazole nitrogen atoms act as ligands in metal complexes:

  • Example : Reaction with Cu(II) salts forms octahedral complexes confirmed by UV-Vis (λₘₐₓ ~650 nm) and ESR spectroscopy.

  • Application : Catalyzes oxidation reactions of alkanes and alkenes.

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the compound degrades into indole and methylamine fragments (TGA analysis).

  • Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage, forming 1-methylindazole and ethanamine.

Scientific Research Applications

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

The indazole moiety in the target compound distinguishes it from analogs with other heterocycles. Key comparisons include:

Compound Name Heterocycle Key Structural Features Pharmacological Notes Reference
ADS-531 Thiazole 5-Thiazole with N-methyl-N-phenylpropyl group High H3 affinity (pA2 = 8.27), no H1 activity
BF2.649 (Pitolisant/Wakix®) Piperidine 3-Aminopropanol substituent Approved for narcolepsy; H3 inverse agonist
n-Methyl-2-(1-methyl-1H-indol-3-yl)ethan-1-amine Indole Indole instead of indazole Intermediate for C–H functionalization
Compound 12 (Piperidine derivative) Piperidine 4-Phenoxy substituent Moderate H3 affinity; used in inhibitor studies

Key Observations :

  • Indazole vs.
  • Thiazole vs. Indazole : Thiazole-based ADS-531 shows superior H3 receptor antagonism, but indazole derivatives may exhibit better metabolic stability .

Substituent Effects on Activity

The N-methylaminoethyl chain and substituent positioning critically influence receptor interactions:

Positional Isomerism in Thiazole Derivatives
  • 5-Substituted thiazoles (e.g., ADS-531) show higher H3 affinity (pA2 = 8.27) than 4-substituted analogs (pA2 = 7.61–7.76), highlighting the importance of substituent placement .
  • In the target compound, the 3-position of indazole may mimic the 5-position of thiazole, optimizing interactions with the H3 receptor’s hydrophobic pocket.
Terminal Modifications
  • N-Methyl-N-phenylpropyl (ADS-531) enhances lipophilicity and H3 binding, whereas N-methyl-N-benzyl groups reduce activity .
  • The target compound’s simpler N-methyl group may limit off-target effects but reduce potency compared to bulkier substituents.

Biological Activity

n-Methyl-2-(1-methyl-1H-indazol-3-yl)ethan-1-amine, an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and implications in cancer research.

Chemical Structure and Properties

The compound features an indazole ring system attached to an ethanamine side chain, with a methyl group on the nitrogen atom of the indazole. Its unique structural characteristics suggest various potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
The compound has shown promising antimicrobial effects against various pathogens, indicating its potential use in developing new antimicrobial agents.

2. Dopamine Receptor Interaction
Studies have revealed that analogs of this compound can act as selective D3 dopamine receptor agonists while exhibiting varying degrees of D2 receptor antagonism. This dual activity may have implications for treating neurological disorders .

3. Antitumor Activity
Recent investigations into related compounds have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance, one derivative exhibited an IC50 of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(1-methyl-1H-indol-3-yl)ethanamineContains an indole ring instead of an indazole ringDifferent biological activity profile
1-(1-methyl-1H-indazol-4-yl)ethanamineMethyl group at a different position on the indazoleVariations in reactivity and potential biological effects
2-(1-methylindolyl)ethanamineIndole ring with similar side chainMay exhibit distinct pharmacological properties

The distinct substitution pattern on the indazole ring influences both chemical reactivity and biological activity compared to these similar compounds.

Mechanistic Insights

Mechanistic studies on related compounds suggest that certain derivatives may induce apoptosis in cancer cells through specific pathways, such as inhibiting the Bcl2 family members and affecting the p53/MDM2 pathway. This mechanism highlights the compound's potential as a scaffold for developing effective anticancer agents .

Case Studies

Several case studies provide insights into the effectiveness of this compound and its derivatives:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in cancer cell lines, showcasing IC50 values ranging from 0.34 μM to 5.15 μM across different types of cancers . The compounds were noted for their selective toxicity towards cancer cells over normal cells.

Case Study 2: Neuropharmacological Effects
Investigations into the neuropharmacological properties revealed that some analogs retained D3 receptor agonist activity while showing antagonistic effects on D2 receptors, suggesting potential applications in treating dopamine-related disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Methyl-2-(1-methyl-1H-indazol-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or protective group strategies. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2-(1-methyl-1H-indazol-3-yl)ethyl)carbamate) are reduced using LiAlH4 in THF at −78°C to 50°C, achieving 71% yield after purification . Alternative routes employ di-tert-butyl dicarbonate (Boc protection) in acetonitrile with 4-dimethylaminopyridine (DMAP), followed by deprotection . Optimization involves monitoring reaction progression via TLC, adjusting stoichiometry (e.g., 2.1 equiv. Boc reagent), and using inert atmospheres (argon) to prevent side reactions.

Q. How can NMR and mass spectrometry (MS) data be interpreted to confirm the structure of this compound?

  • Methodological Answer : Key NMR features include:

  • ¹H NMR : Signals for the indazole aromatic protons (δ 7.2–7.8 ppm), methyl groups on the indazole (δ ~3.8–4.0 ppm, singlet), and methylene/methylamine protons (δ 2.5–3.5 ppm) .
  • MS : High-resolution MS (HRMS-ESI-TOF) should match the calculated [M+H]+ for C₁₂H₁₆N₃ (e.g., m/z ~214.1345). Discrepancies >5 ppm require re-evaluation of purification or isotopic patterns .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography with gradients like n-pentane:EtOAc (10:1 to 20:1) is effective . For HCl salts, conversion to free bases using Et₃N in CH₂Cl₂ followed by aqueous extraction improves purity . Solvent selection (e.g., MeOH for crystallization) and monitoring via UV-active TLC plates (Rf ~0.24 in 20:1 n-pentane:EtOAc) are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXD and SHELXE enable phase determination via direct methods . WinGX or Olex2 suites assist in visualizing anisotropic displacement parameters and hydrogen bonding networks .

Q. What strategies address contradictory bioactivity data in pharmacological studies (e.g., target selectivity vs. off-target effects)?

  • Methodological Answer : Use orthogonal assays:

  • In vitro : Radioligand binding assays (e.g., for serotonin receptors) paired with functional cAMP assays .
  • In silico : Molecular docking (AutoDock Vina) to predict binding to PRMTs or indazole-targeted kinases .
  • Control for metabolic stability using liver microsomes and LC-MS/MS to identify degradation products .

Q. How can conflicting NMR signal overlaps in aromatic regions be resolved?

  • Methodological Answer : Apply 2D NMR techniques:

  • HSQC : Correlates ¹H and ¹³C shifts to assign indazole C3 and methylene protons .
  • NOESY : Identifies spatial proximity between N-methyl and indazole protons, confirming regiochemistry .
  • Use deuterated solvents (CD₃OD) to enhance resolution and suppress solvent peaks .

Q. What computational methods validate the compound’s interaction with protein targets (e.g., PRMTs)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond persistence .
  • QM/MM : Calculate binding energies (e.g., B3LYP/6-31G*) for key residues (e.g., arginine in PRMT active sites) .
  • Cross-validate with cryo-EM or SPR data for kinetic parameters (kon/koff) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically.
  • Quality Control : Compare HPLC purity (>95%) and MS isotopic patterns across batches .
  • Scale-up : Use flow chemistry for consistent mixing and temperature control in Boc-deprotection steps .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (IC₅₀ ± SEM) using GraphPad Prism.
  • Apply outlier tests (Grubbs’ test) for anomalous replicates.
  • Report Hill slopes to assess cooperativity; values ≠1 suggest allosteric effects .

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